(4-Cyano-2,6-dimethylphenyl)methanesulfonyl chloride
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Overview
Description
(4-Cyano-2,6-dimethylphenyl)methanesulfonyl chloride is an organic compound with the molecular formula C10H10ClNO2S. It is a derivative of methanesulfonyl chloride, featuring a cyano group and two methyl groups on the phenyl ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyano-2,6-dimethylphenyl)methanesulfonyl chloride typically involves the reaction of (4-Cyano-2,6-dimethylphenyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
(4-Cyano-2,6-dimethylphenyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates, respectively.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) under anhydrous conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Amines: Formed by the reduction of the cyano group.
Carboxylic Acids: Formed by the oxidation of the methyl groups.
Scientific Research Applications
(4-Cyano-2,6-dimethylphenyl)methanesulfonyl chloride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides, sulfonates, and sulfonothioates.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of (4-Cyano-2,6-dimethylphenyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles to form sulfonamide, sulfonate, or sulfonothioate derivatives. The cyano group can also participate in reactions, such as reduction to form amines. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: Lacks the cyano and methyl groups, making it less versatile in certain reactions.
(4-Cyano-2,6-dimethylphenyl)methanesulfonamide: A derivative where the sulfonyl chloride group is replaced by a sulfonamide group.
(4-Cyano-2,6-dimethylphenyl)methanesulfonate: A derivative where the sulfonyl chloride group is replaced by a sulfonate group.
Uniqueness
(4-Cyano-2,6-dimethylphenyl)methanesulfonyl chloride is unique due to the presence of both the cyano and sulfonyl chloride groups, which provide a combination of reactivity and versatility in chemical synthesis. The cyano group allows for further functionalization through reduction or other reactions, while the sulfonyl chloride group enables the formation of a wide range of derivatives .
Properties
IUPAC Name |
(4-cyano-2,6-dimethylphenyl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2S/c1-7-3-9(5-12)4-8(2)10(7)6-15(11,13)14/h3-4H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEQVBQHJHRKRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CS(=O)(=O)Cl)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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